molecular formula C9H13NO3S2 B1293945 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid CAS No. 4649-06-3

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid

Cat. No.: B1293945
CAS No.: 4649-06-3
M. Wt: 247.3 g/mol
InChI Key: IRBFCXHIPZRVJO-UHFFFAOYSA-N
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Description

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid typically involves the reaction of appropriate aldehydes with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. Various catalysts and solvents can be employed to optimize the yield and selectivity of the reaction. For instance, the use of BF3·OEt2 and TBAHS (tetrabutylammonium hydrogen sulfate) at low temperatures (e.g., -30°C) has been reported to yield high enantiospecificity and excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often emphasized to enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thione derivatives, and various substituted thiazolidines, each with distinct chemical and biological properties .

Scientific Research Applications

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or microbial growth. The presence of the thiazolidine ring enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

Uniqueness

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The hexanoic acid side chain provides additional functionalization opportunities, enhancing its versatility in various applications .

Properties

IUPAC Name

6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c11-7-6-15-9(14)10(7)5-3-1-2-4-8(12)13/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBFCXHIPZRVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063543
Record name 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4649-06-3
Record name 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid
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